

Spectroscopic Analysis of C₂₁H₁₉ClFN₃O₃S: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C₂₁H₁₉ClFN₃O₃S

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound with the molecular formula **C₂₁H₁₉ClFN₃O₃S**. Due to the absence of publicly available experimental data for this specific molecule, this document presents a predictive analysis based on a plausible chemical structure. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow and a hypothetical signaling pathway. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and development of novel small molecules.

Proposed Structure and Foundational Data

The molecular formula **C₂₁H₁₉ClFN₃O₃S** corresponds to a degree of unsaturation of 13. This high degree of unsaturation suggests the presence of multiple rings and/or double bonds. A plausible structure incorporating all the atoms and consistent with common organic scaffolds, particularly in medicinal chemistry, is N-(4-((4-chlorophenyl)sulfonamido)phenyl)-5-fluoro-2-methoxybenzamide. This structure contains a sulfonamide linkage, two substituted benzene rings, an amide group, and a methoxy ether, which are common moieties in drug candidates.

Molecular Weight: 475.92 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the proposed structure of **C₂₁H₁₉ClFN₃O₃S**. These predictions are based on established principles of spectroscopy and data from similar functional groups and molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Amide N-H
~8.2	Doublet of doublets	1H	Aromatic H (proton ortho to carbonyl and fluorine)
~7.8	Doublet	2H	Aromatic H (protons ortho to sulfonyl group)
~7.5	Doublet	2H	Aromatic H (protons meta to sulfonyl group)
~7.4	Doublet	2H	Aromatic H (protons ortho to amide)
~7.1	Doublet	2H	Aromatic H (protons meta to amide)
~7.0	Triplet	1H	Aromatic H (proton meta to carbonyl and ortho to methoxy)
~6.8	Doublet of doublets	1H	Aromatic H (proton ortho to methoxy and meta to fluorine)
~3.9	Singlet	3H	Methoxy (O-CH ₃)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165	Carbonyl C=O
~158	Aromatic C-F (ipso)
~152	Aromatic C-O (ipso)
~140	Aromatic C-S (ipso)
~138	Aromatic C-Cl (ipso)
~135	Aromatic C-N (amide, ipso)
~130	Aromatic C-H (meta to sulfonyl)
~129	Aromatic C-H (ortho to sulfonyl)
~125	Aromatic C-N (sulfonamide, ipso)
~122	Aromatic C-H (ortho to amide)
~120	Aromatic C-H (meta to amide)
~118	Aromatic C-H (meta to carbonyl and ortho to methoxy)
~115	Aromatic C-H (ortho to methoxy and meta to fluorine)
~110	Aromatic C-H (ortho to carbonyl and fluorine)
~56	Methoxy C

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium	N-H stretch (amide and sulfonamide)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Weak	Aliphatic C-H stretch (methoxy)
~1660	Strong	C=O stretch (amide I)
~1600, ~1500	Medium-Strong	Aromatic C=C stretches
~1540	Medium	N-H bend (amide II)
~1340	Strong	Asymmetric SO ₂ stretch (sulfonamide)
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1160	Strong	Symmetric SO ₂ stretch (sulfonamide)
~1090	Medium	S-N stretch (sulfonamide)
~1040	Medium	Symmetric C-O-C stretch (aryl ether)
~830	Strong	C-H out-of-plane bend (para-substituted rings)
~750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Predicted Fragmentation in Electrospray Ionization (ESI-MS)

m/z	Ion
476.08	[M+H] ⁺ (Monoisotopic)
498.06	[M+Na] ⁺ (Monoisotopic)
300.05	[C ₁₄ H ₁₁ FN ₂ O ₂ S] ⁺
175.98	[C ₆ H ₄ ClSO ₂] ⁺
155.05	[C ₇ H ₆ FO ₂] ⁺
123.04	[C ₇ H ₅ FO] ⁺
92.05	[C ₆ H ₆ N] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **C21H19ClFN3O3S** in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, centered at 6 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum with a spectral width of 250 ppm, centered at 125 ppm.
 - Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

- Accumulate 1024 scans.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm; $\text{DMSO}-d_6$: $\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of **C21H19ClFN3O3S** with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Scan the sample from 4000 cm^{-1} to 400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: Process the spectrum to present it in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

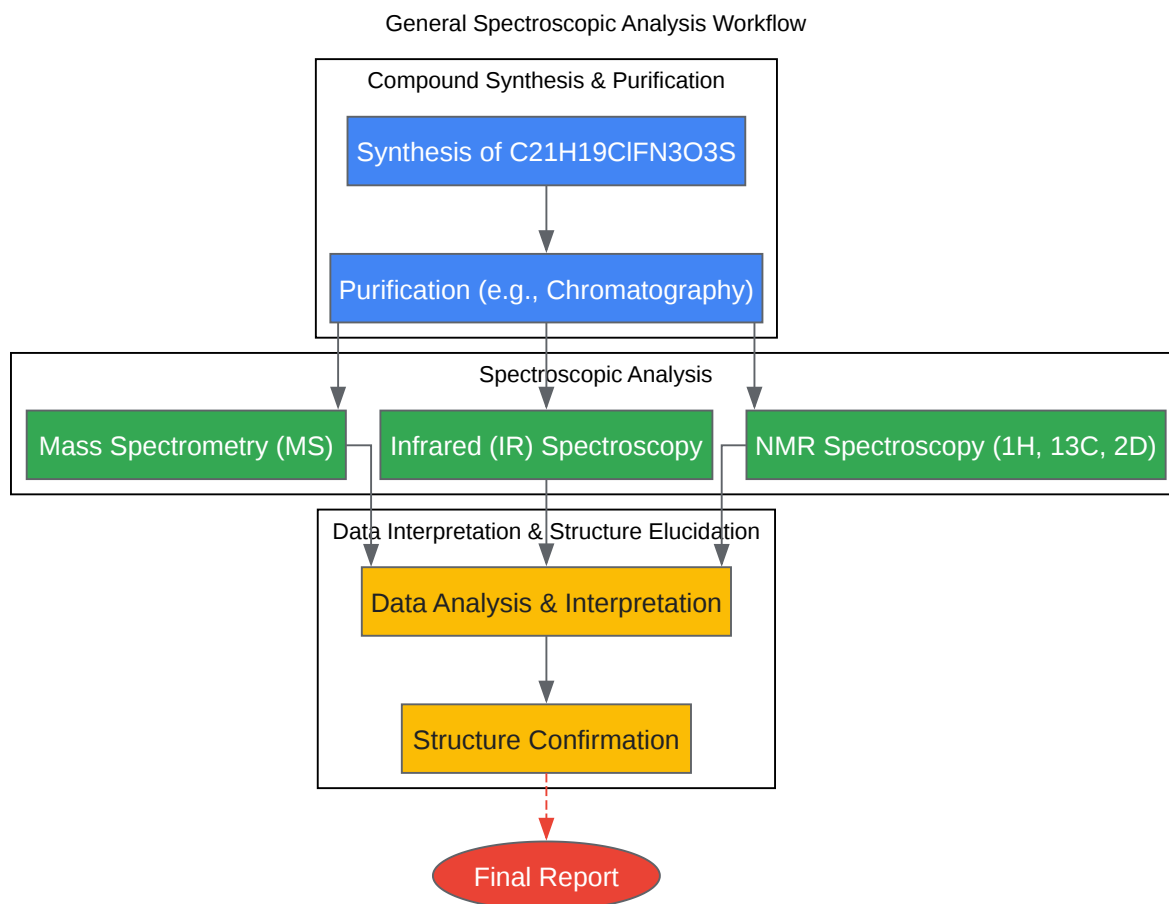
Mass Spectrometry (MS)

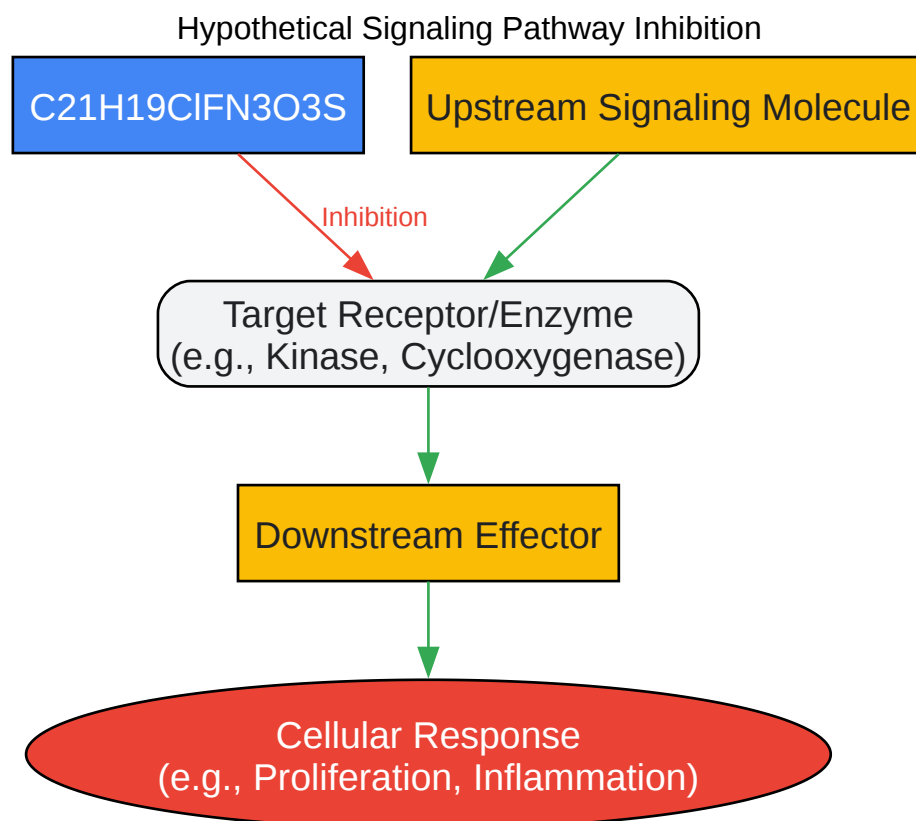
- Sample Preparation: Prepare a 1 mg/mL stock solution of **C21H19ClFN3O3S** in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 10 $\mu\text{g/mL}$ with the same solvent.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
- Data Acquisition (Positive Ion Mode):

- Infuse the sample solution directly into the ESI source at a flow rate of 5 $\mu\text{L}/\text{min}$.
- Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120 $^{\circ}\text{C}$.
- Acquire mass spectra over a range of m/z 50-1000.
- For fragmentation analysis (MS/MS), perform collision-induced dissociation (CID) on the protonated molecular ion ($[\text{M}+\text{H}]^{+}$).
- Data Processing: Analyze the acquired spectra to determine the accurate mass of the molecular ion and its fragment ions. Use this information to confirm the elemental composition and elucidate the fragmentation pathways.

Visualizations

Experimental Workflow





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com